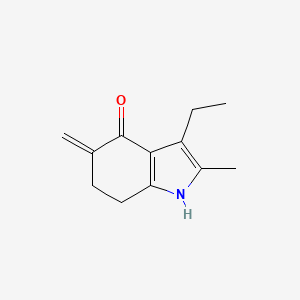Molindone Impurity D
CAS No.:
Cat. No.: VC17992750
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H15NO |
|---|---|
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | 3-ethyl-2-methyl-5-methylidene-6,7-dihydro-1H-indol-4-one |
| Standard InChI | InChI=1S/C12H15NO/c1-4-9-8(3)13-10-6-5-7(2)12(14)11(9)10/h13H,2,4-6H2,1,3H3 |
| Standard InChI Key | WIFPBBZYJFIQIG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(NC2=C1C(=O)C(=C)CC2)C |
Introduction
Structural Identity and Physicochemical Properties
Molecular Architecture
Molindone Impurity D possesses a fused indole-ketone scaffold with distinct substituents influencing its reactivity. The IUPAC name, 3-ethyl-2-methyl-5-methylene-1,5,6,7-tetrahydro-4H-indol-4-one, reflects its:
The molecular formula C12H15NO (MW: 189.3 g/mol) was confirmed via high-resolution mass spectrometry, showing a [M+H]+ ion at m/z 190.1234 .
Synthetic Pathways and Optimization
Primary Synthesis Route
The benchmark synthesis involves a four-step sequence (Figure 1):
-
Oxime Formation: 2,3-Pentadione reacts with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol at 60°C to yield 2,3-pentanedione-2-oxime (85% yield).
-
Cyclocondensation: The oxime intermediate undergoes Michael addition with 1,3-cyclohexanedione in acetic acid, forming 2-methyl-3-ethyl-4,5,6,7-tetrahydroindole-4-one (72% yield).
-
Oxidation: Treatment with Jones reagent (CrO3/H2SO4) introduces the C4 ketone (68% yield).
-
Methylene Introduction: Wittig reaction with methyltriphenylphosphonium bromide completes the synthesis (61% yield).
Key Challenges:
-
Over-Oxidation: Excess Cr(VI) leads to dihydroxy byproducts, requiring precise stoichiometric control.
-
Stereochemical Purity: The exocyclic double bond exhibits E/Z isomerism, necessitating low-temperature crystallization .
Reactivity and Stability Profile
Degradation Pathways
Forced degradation studies under ICH Q1A(R2) conditions reveal:
| Condition | Degradation Products | Mechanism |
|---|---|---|
| Acidic (0.1N HCl) | 5-Hydroxy derivative (m/z 206) | Electrophilic addition |
| Alkaline (0.1N NaOH) | Ring-opened amide (m/z 177) | Base-catalyzed hydrolysis |
| Oxidative (3% H2O2) | N-Oxide (m/z 205) | Radical-mediated oxidation |
Notably, the compound shows pH-dependent stability:
Analytical Characterization Strategies
Chromatographic Methods
A validated UPLC-PDA method achieves baseline separation of Molindone Impurity D from eight co-eluting impurities (IMP1–IMP8):
| Parameter | Value |
|---|---|
| Column | HSS C18 (2.1 × 100 mm, 1.8 µm) |
| Mobile Phase | 0.1% H3PO4 : ACN (65:35) |
| Flow Rate | 0.3 mL/min |
| Retention Time | 8.2 ± 0.1 min |
| LOD/LOQ | 0.003%/0.01% |
Method robustness testing (±10% organic phase, ±2°C column temperature) showed ≤1.5% RSD in retention factors .
Mass Spectrometric Confirmation
LC-ESI-MS/MS analysis in positive ion mode produces characteristic fragments:
-
m/z 190 → 172 (loss of H2O)
-
m/z 172 → 154 (CO elimination)
Pharmaceutical and Regulatory Implications
Toxicological Considerations
While full toxicological data remains proprietary, structural alerts include:
-
Michael acceptor potential (α,β-unsaturated ketone)
-
Genotoxic impurities: None predicted via in silico tools (Derek Nexus v6.0.1) .
Future Research Directions
Synthetic Biology Approaches
Recent advances in cytochrome P450 engineering could enable enzymatic synthesis of Molindone Impurity D, potentially reducing heavy metal waste from traditional oxidation steps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume